6-Benzyl-2-oxa-6-azaspiro[3.5]nonane 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15966648
InChI: InChI=1S/C14H19NO/c1-2-5-13(6-3-1)9-15-8-4-7-14(10-15)11-16-12-14/h1-3,5-6H,4,7-12H2
SMILES:
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol

6-Benzyl-2-oxa-6-azaspiro[3.5]nonane

CAS No.:

Cat. No.: VC15966648

Molecular Formula: C14H19NO

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl-2-oxa-6-azaspiro[3.5]nonane -

Specification

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
IUPAC Name 8-benzyl-2-oxa-8-azaspiro[3.5]nonane
Standard InChI InChI=1S/C14H19NO/c1-2-5-13(6-3-1)9-15-8-4-7-14(10-15)11-16-12-14/h1-3,5-6H,4,7-12H2
Standard InChI Key GYARCIZFZLDEEZ-UHFFFAOYSA-N
Canonical SMILES C1CC2(CN(C1)CC3=CC=CC=C3)COC2

Introduction

6-Benzyl-2-oxa-6-azaspiro[3.5]nonane is a complex spirocyclic compound featuring a unique ring structure that incorporates both oxygen and nitrogen atoms. This compound is distinguished by the presence of a benzyl group attached to its spiro framework, which contributes to its distinct chemical and biological properties. It belongs to a broader class of spirocyclic compounds known for their diverse applications in medicinal chemistry and material science.

Synthesis and Modification

The synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane typically involves cyclization reactions of appropriate precursors under controlled conditions. Industrial production may employ advanced techniques such as continuous flow reactors and chromatography for purification. The compound can be modified for various applications through chemical reactions that alter its functional groups.

Biological Activity and Potential Applications

Research suggests that 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane exhibits potential biological activity, particularly as a ligand in biochemical assays. It may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to therapeutic applications in areas such as anti-inflammatory and antimicrobial treatments.

Application AreaPotential Use
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInhibition of microbial growth or activity
Biochemical AssaysInteraction with enzymes or receptors

Comparison with Similar Compounds

Several compounds share structural similarities with 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane, including:

  • tert-Butyl 2-oxa-6-azaspiro[3.5]nonane: Similar spiro structure but with a tert-butyl group instead of benzyl, altering reactivity.

  • 2-Oxa-6-azaspiro[3.5]nonane: Lacks the benzyl group, resulting in different biological activity.

  • 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane: Smaller ring size, potentially leading to different pharmacological profiles.

CompoundStructural FeaturesUnique Properties
tert-Butyl 2-oxa-6-azaspiro[3.5]nonaneSimilar spiro structure with tert-butyl groupAltered reactivity
2-Oxa-6-azaspiro[3.5]nonaneLacks benzyl groupDifferent biological activity
6-Benzyl-2-oxa-6-azaspiro[3.3]heptaneSmaller ring sizeDifferent pharmacological profiles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator